molecular formula C22H25F3N2O3 B11502125 N-[6,6-dimethyl-2,4-dioxo-1-propyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide

N-[6,6-dimethyl-2,4-dioxo-1-propyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide

Cat. No.: B11502125
M. Wt: 422.4 g/mol
InChI Key: OSOXSOJKSBEXEX-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of amides and contains an indole ring system. Its chemical formula is C₁₉H₂₉N₅O₄S .
  • The structure includes a trifluoromethyl group, a propyl chain, and a 2,4-dioxo moiety.
  • It is a synthetic compound with potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route is through the condensation of appropriate precursors.

      Reaction Conditions: Specific conditions depend on the synthetic pathway chosen.

      Industrial Production: While no specific industrial production methods are widely documented, research labs may synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

      Major Products: These reactions yield derivatives with modified functional groups or altered stereochemistry.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its diverse reactivity.

      Biology: Investigated for potential biological activity (e.g., enzyme inhibition, receptor binding).

      Medicine: May serve as a lead compound for drug development.

      Industry: Limited applications, but its unique structure could inspire new materials.

  • Mechanism of Action

      Targets: It likely interacts with specific receptors or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C22H25F3N2O3

    Molecular Weight

    422.4 g/mol

    IUPAC Name

    N-[6,6-dimethyl-2,4-dioxo-1-propyl-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-2-methylbenzamide

    InChI

    InChI=1S/C22H25F3N2O3/c1-5-10-27-15-11-20(3,4)12-16(28)17(15)21(19(27)30,22(23,24)25)26-18(29)14-9-7-6-8-13(14)2/h6-9H,5,10-12H2,1-4H3,(H,26,29)

    InChI Key

    OSOXSOJKSBEXEX-UHFFFAOYSA-N

    Canonical SMILES

    CCCN1C2=C(C(=O)CC(C2)(C)C)C(C1=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3C

    Origin of Product

    United States

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